Home > Products > Screening Compounds P52376 > (4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone
(4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone - 492464-17-2

(4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone

Catalog Number: EVT-2932495
CAS Number: 492464-17-2
Molecular Formula: C14H15FN4O
Molecular Weight: 274.299
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the synthesis of the specific compound methanone is not described in the provided papers, related compounds are synthesized using various methods. These typically involve:

Molecular Structure Analysis
  • Antifungal agents: Compounds containing imidazole rings are known for their antifungal activity [, ]. The structural similarity suggests that methanone could possess similar properties.
  • Anti-cancer agents: The presence of the piperazine ring, often found in anti-cancer drugs, indicates potential application in cancer research [].
  • Inhibitors of enzymes: Related compounds have shown inhibitory activity against enzymes like aromatase [] and monoacylglycerol lipase []. This suggests that methanone could be investigated for its potential as an enzyme inhibitor.
Future Directions
  • Synthesizing methanone: Developing a reliable and efficient synthetic route will be crucial for further investigations.
  • Exploring its coordination chemistry: Synthesizing and characterizing metal complexes of methanone could reveal its potential in coordination chemistry and materials science.

By studying methanone and related compounds, researchers can gain a deeper understanding of the structure-activity relationships that govern their biological activities, ultimately leading to the development of novel therapeutic agents or functional materials.

5-chloromethyl-8-hydroxyquinoline (CMQ) hydrochloride

    Compound Description: 5-Chloromethyl-8-hydroxyquinoline hydrochloride (CMQ) hydrochloride serves as a reactant in the synthesis of the novel ligand, 5-(flunidazoylmethyl)-8-hydroxyquinoline (FHQ) [].

    Relevance: While not directly structurally related to methanone, CMQ hydrochloride is a key starting material in the synthesis of FHQ, highlighting a research interest in quinoline derivatives and their potential antifungal applications. This suggests a possible exploration of compounds structurally similar to methanone but incorporating quinoline moieties.

Flunidazole

    Compound Description: Flunidazole, a nitroimidazole derivative known for its antiparasitic activity, acts as a reactant alongside CMQ hydrochloride in the preparation of the FHQ ligand [].

5-(flunidazoylmethyl)-8-hydroxyquinoline (FHQ)

    Compound Description: Synthesized through the reaction of CMQ hydrochloride with flunidazole, FHQ acts as a novel ligand in the development of transition metal chelates for antifungal applications [].

    Relevance: FHQ, containing both imidazole and quinoline moieties, shares a structural resemblance to methanone, particularly with the presence of the imidazole ring. The study's focus on the antifungal activity of FHQ metal chelates might suggest an interest in examining the coordination chemistry and potential biological effects of methanone as a ligand with various metal ions.

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one

    Compound Description: This novel chalcone derivative demonstrates efficacy against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis [].

    Relevance: Structurally, this compound bears a close resemblance to methanone. Both molecules feature a central 1H-imidazol-1-yl benzene moiety, differing in their substituents on the phenyl ring (chloro and fluoro substituents in the chalcone versus a single fluoro substituent in methanone) and the presence of the chalcone backbone in (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. The shared imidazole-benzene core structure and the antifungal activity of the chalcone suggest that methanone could also possess antifungal properties or could be modified to enhance such activity.

1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole

    Compound Description: This pharmaceutical compound has been studied using density functional theory (DFT) calculations and X-ray diffraction to understand its structural properties and electronic characteristics [].

    Relevance: This compound and methanone share the 4-(4-fluorophenyl)piperazin-1-yl structural motif. The presence of this shared motif in a compound subjected to computational analysis (DFT) suggests a potential interest in applying similar computational methods to investigate the electronic properties, binding affinities, and potential biological activities of methanone.

4-((1H-imidazol-1-yl)methyl)-2-(4-fluorophenyl)-8-phenylquinoline

    Compound Description: Investigated for its in vivo aromatase inhibition potential as a possible treatment for endocrine-responsive breast cancer [].

    Relevance: This compound shares the 4-fluorophenyl and 1H-imidazol-1-yl structural elements with methanone. The presence of these common pharmacophores in a molecule exhibiting aromatase inhibition suggests that methanone might also possess aromatase inhibitory activity or could be structurally modified to target this enzyme.

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

    Compound Description: Identified as a potent aromatase inhibitor, this compound combines structural features of second- and third-generation nonsteroidal aromatase inhibitors [].

    Relevance: Similar to methanone, this molecule contains the (4-fluorophenyl)(1H-imidazol-1-yl)methyl moiety. This shared structural feature in a potent aromatase inhibitor highlights the potential of the (4-fluorophenyl)(1H-imidazol-1-yl)methyl group as a pharmacophore for aromatase inhibition, suggesting that methanone, with structural modification, could also exhibit such activity.

6-[(4-Methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

    Compound Description: This compound, alongside its 4-fluorophenyl analog (compound 7), represents a new class of potent aromatase inhibitors, incorporating structural characteristics of both second- and third-generation nonsteroidal aromatase inhibitors [].

    Relevance: While this compound does not share the exact 4-fluorophenyl group present in methanone, it retains the (aryl)(1H-imidazol-1-yl)methyl moiety, with the aryl group being 4-methoxyphenyl. The fact that both the 4-methoxyphenyl and 4-fluorophenyl analogs exhibit potent aromatase inhibition implies that the electronic properties of the aryl substituent can be varied while maintaining activity. This suggests that methanone, through modifications to the piperazine ring, could also yield potent aromatase inhibitors.

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

    Compound Description: LDK1229 functions as a cannabinoid CB1 receptor inverse agonist, demonstrating efficacy in antagonizing the basal G protein coupling activity of CB1 [].

    Relevance: LDK1229 and methanone share the 4-(4-fluorophenyl)piperazine core structure. Although LDK1229 possesses a bis(4-fluorophenyl)methyl substituent on the piperazine nitrogen, the presence of this shared core and its biological activity as a CB1 inverse agonist suggest that methanone, with appropriate modifications, could potentially interact with cannabinoid receptors.

1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203)

    Compound Description: This analog of LDK1229, modified with a cinnamyl group on the piperazine ring, exhibits comparable CB1 binding affinity to LDK1229 and SR141716A, a known CB1 inverse agonist [].

    Relevance: Similar to LDK1229, LDK1203 shares the 4-(4-fluorophenyl)piperazine structural motif with methanone. The variation in the substituent on the piperazine nitrogen in LDK1203, compared to LDK1229, while retaining CB1 binding affinity, emphasizes the potential for structural modifications to the piperazine ring of methanone to explore its interactions with CB1 receptors.

1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222)

    Compound Description: This LDK1229 analog, containing a tosyl group on the piperazine nitrogen, also displays comparable CB1 binding affinity to LDK1229 and SR141716A, highlighting the tolerance for diverse substituents on the piperazine ring for CB1 receptor interaction [].

    Relevance: Like LDK1229 and LDK1203, LDK1222 shares the 4-(4-fluorophenyl)piperazine core structure with methanone. The continued presence of this shared core in a compound with demonstrated CB1 binding affinity, despite the bulky tosyl substituent on the piperazine, further supports the possibility of modifying the piperazine ring of methanone to target CB1 receptors.

({[(1E)-3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-nitrophenyl)methanone (IPAONM)

    Compound Description: This imidazole-bearing compound exhibits anti-Candida activity, with a minimum inhibitory concentration (MIC) of 0.6862 µmol/mL, demonstrating greater potency than the standard antifungal drug, fluconazole [, ].

    Relevance: Both IPAONM and methanone share the 1H-imidazol-1-yl structural motif, known for its contribution to antifungal activity. The presence of this shared motif in an effective anti-Candida agent suggests that methanone might also possess anti-Candida activity or could be modified to enhance such activity.

({[(1E)-3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(3,4,5-trimethoxyphenyl)methanone

    Compound Description: This compound, structurally similar to IPAONM, acts as a potential anti-Candida agent []. Its solid-state conformation and the (E)-configuration of its imine double bond have been confirmed via single crystal X-ray molecular structure analysis.

    Relevance: This compound and methanone share the 1H-imidazol-1-yl structural feature. The presence of this common motif in a molecule with anti-Candida activity reinforces the potential of methanone as a scaffold for developing antifungal agents, either directly or through structural modifications.

(4-chlorophenyl)({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)methanone

    Relevance: The compound shares the 1H-imidazol-1-yl structural motif with methanone. Its role as an intermediate in the synthesis of the anti-Candida agent IPAONM further supports the notion that methanone could serve as a valuable starting point or scaffold for developing novel antifungal compounds, particularly given the shared 1H-imidazol-1-yl moiety.

2(-4(chloro phenyl-1H-benzo[d]imidazol)-1-yl)phenyl)methanone (CBIPM)

    Compound Description: CBIPM has been identified as a potent corrosion inhibitor for mild steel in acidic environments, achieving a 98.9% inhibition efficiency at a concentration of 10-3 M [].

    Relevance: Although not directly structurally related to methanone, CBIPM's structure, containing a benzimidazole moiety, highlights a class of compounds with potential industrial applications as corrosion inhibitors. This finding could inspire investigations into related compounds, including structural analogs of methanone, for similar protective properties against metal corrosion.

2-Chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (Basimglurant, RO4917523)

    Compound Description: Basimglurant is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). It exhibits efficacy in a wide range of anxiety tests, surpassing diazepam in potency while demonstrating a favorable pharmacokinetic profile and a strong preclinical safety record [].

    Relevance: Both basimglurant and methanone contain the 4-fluorophenyl and imidazole structural elements. The presence of these shared pharmacophores in a clinically relevant drug like basimglurant underscores the therapeutic potential of compounds containing these structural features. This suggests that methanone, through modifications to its structure, could be a valuable starting point for developing novel therapeutics, particularly for psychiatric disorders.

2-Chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)

    Compound Description: CTEP, an analog of basimglurant, is another potent and selective mGlu5 NAM, notable for its extended half-life in rodents. This characteristic makes it a valuable tool compound for long-term studies in animal models [].

    Relevance: Similar to basimglurant, CTEP shares the imidazole core structure with methanone. The presence of this shared motif in a potent and long-acting mGlu5 NAM further emphasizes the potential of methanone as a template for designing novel therapeutic agents, especially for chronic conditions where a long duration of action is desirable.

(3-cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone hydrochloride

    Relevance: This compound and methanone share the 4-(4-fluorophenyl)piperazine core structure, indicating a structural similarity. The presence of this shared moiety in a compound with 5-HT2A receptor antagonist activity suggests that methanone could potentially interact with serotonin receptors, particularly the 5-HT2A subtype. Further investigations could explore this potential interaction and assess its implications for therapeutic applications.

Properties

CAS Number

492464-17-2

Product Name

(4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-imidazol-1-ylmethanone

Molecular Formula

C14H15FN4O

Molecular Weight

274.299

InChI

InChI=1S/C14H15FN4O/c15-12-1-3-13(4-2-12)17-7-9-18(10-8-17)14(20)19-6-5-16-11-19/h1-6,11H,7-10H2

InChI Key

XVAZYORVNDBATM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N3C=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.